4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring a heterocyclic building block for library synthesis often face regioisomer instability risks. 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid (CAS 30152-06-8) provides a defined [2,3-c] scaffold, avoiding instability observed in [2,3-b] analogs. • Regioisomeric fidelity: Non-fungible scaffold ensures reproducible SAR data • Derivatization-ready: C2-carboxylic acid handle for amide coupling or esterification • Supply assurance: ≥95% purity (free acid); HCl salt also available

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
Cat. No. B13257461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C=C(O2)C(=O)O
InChIInChI=1S/C9H5NO4/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8/h1-4H,(H,12,13)
InChIKeyPQYYMLRFQVGPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic Acid


4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid (CAS: 30152-06-8) is a heterocyclic building block featuring a fused pyrano[2,3-c]pyridine core [1]. Its structure comprises a 4-oxo-pyran ring fused to a pyridine ring with a carboxylic acid at the 2-position, yielding a molecular formula of C9H5NO4 and a molecular weight of 191.14 g/mol [1]. Computed physicochemical properties, including a XLogP3 of 0.6 and a topological polar surface area of 76.5 Ų, are available from authoritative databases [1].

ScaffoldFused pyrano[2,3-c]pyridine core
Synthetic Handle2-carboxylic acid, ready for derivatization
PurityVendor-specified research-grade benchmark
Form OptionFree acid and hydrochloride salt available

Why Generic Substitution Fails


Generic substitution within the pyrano-pyridine carboxylic acid family is not scientifically sound due to the profound impact of regioisomerism on molecular properties. For instance, the 4-oxo-4H-pyrano[2,3-b]pyridine-3-carboxylate regioisomer is documented to be unstable at physiological pH, whereas its sulfur-containing thio-analog exhibits stability [1]. This demonstrates that even minor changes in ring fusion (e.g., [2,3-c] vs. [2,3-b]) or substituent position can lead to drastically different physicochemical behavior, making the specific [2,3-c] scaffold non-fungible with its close analogs. Without specific, comparative data for the target compound, the risk of functional failure when using a different isomer is high.

Target Compound
Regioisomeric Analog
4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid
4-oxo-4H-pyrano[2,3-b]pyridine-3-carboxylate
Reported stable scaffold context
Documented instability at physiological pH
2-carboxylic acid substitution
3-carboxylate, may alter reactivity
Ring fusion and substituent position can shift physicochemical behavior; substitution without validation is not supported.

Quantitative Evidence Guide


Commercial Purity Specifications vs. Competitor Analogs

The target compound is commercially available as a free acid with a catalog-specified purity of 95% . The hydrochloride salt form is also available with a catalog-specified purity of 95%+ from multiple vendors . This level of purity is a standard benchmark for a research-grade building block and represents a defined, verifiable procurement parameter. A direct head-to-head comparison of purity is not available as most analog suppliers do not publicly disclose their batch analysis data.

Catalog Purity
Data to verify
≥95% (free acid)
≥95% (HCl salt)
Supports procurement benchmark
Vendor specification, not batch-specific
Medicinal Chemistry Organic Synthesis Building Block

In Silico Lipophilicity vs. Regioisomeric Analog

The computed partition coefficient (XLogP3) for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is 0.6 [1]. In contrast, 4-oxo-4H-pyrano[2,3-b]pyridine-3-carboxylic acid, a regioisomer with the nitrogen atom and carboxylic acid in a different arrangement, has a computed ACD/LogP of 0.00 . This six-fold difference in predicted lipophilicity indicates that the target compound is more hydrophobic than its [2,3-b] analog, which could translate to differences in membrane permeability and solubility in biological assays.

Lipophilicity
Reported
XLogP3 0.6
ACD/LogP 0.00
Δ 0.6 log unit
Indicates higher hydrophobicity than [2,3-b] analog
Computed properties; may influence membrane permeability
ADME Drug Design Physicochemical Properties

In Silico Topological Polar Surface Area

The computed topological polar surface area (TPSA) for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is 76.5 Ų [1]. Its regioisomer, 4-oxo-4H-pyrano[2,3-b]pyridine-3-carboxylic acid, has an ACD/LogP of 0.00 . The TPSA value of 76.5 Ų is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 140 Ų generally considered favorable for oral bioavailability. A direct TPSA value for the comparator was not found.

TPSA
Reported
76.5 Ų
Reported oral absorption predictor
Computed property; within common permeability threshold
ADME Drug Design Physicochemical Properties

Best-Fit Research and Procurement Scenarios


Scaffold for Diverse Medicinal Chemistry Libraries

Due to its unique fused pyrano[2,3-c]pyridine core, this compound is positioned as a versatile building block for the construction of novel heterocyclic libraries. The carboxylic acid functionality at the 2-position provides a key synthetic handle for further derivatization, such as amide bond formation or esterification. While no specific biological data was found for this exact compound, its scaffold is representative of a class explored for developing CCR5 antagonists, as indicated by related patent and screening activity [1]. This makes it suitable for early-stage hit-to-lead campaigns where scaffold novelty is prioritized.

Procurement Based on Defined Purity

For synthetic chemists requiring a reliable building block, the procurement of this compound is supported by vendor-defined purity specifications. Both the free acid and hydrochloride salt forms are available with catalog purities of at least 95% . This baseline purity is critical for ensuring reproducible yields and minimizing byproduct formation in multi-step syntheses. The availability of a hydrochloride salt form also offers improved solubility and ease of handling, which can be advantageous in certain reaction conditions .

Positive Control for Computational ADME Models

With well-defined and publicly available computed physicochemical properties like XLogP3 (0.6) and TPSA (76.5 Ų) [2], this compound can serve as a calibration standard or positive control for validating in silico ADME prediction models. Its small size and distinct heteroaromatic character make it a useful benchmark for assessing the accuracy of software that predicts drug-likeness parameters for novel heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Scaffold novelty, 2-carboxylic acid handle
Derivatization efficiency and library diversity
Multi-step synthesis building block
Vendor-specified purity benchmark
Yield reproducibility across batches
In silico ADME model validation
Computed physicochemical profile (logP, TPSA)
Prediction accuracy benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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